molecular formula C13H16O2 B12600119 4-Ethoxy-1-phenylpenta-1,4-dien-3-ol CAS No. 649570-43-4

4-Ethoxy-1-phenylpenta-1,4-dien-3-ol

Cat. No.: B12600119
CAS No.: 649570-43-4
M. Wt: 204.26 g/mol
InChI Key: CWKJEZBTEVAOIA-UHFFFAOYSA-N
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Description

4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of an ethoxy group, a phenyl ring, and a penta-1,4-dien-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-phenylpenta-1,4-dien-3-ol typically involves the reaction of ethyl vinyl ether with phenylacetylene under specific conditions. The reaction is catalyzed by a base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a series of steps including the formation of an intermediate, which is then converted to the final product through a series of elimination and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-phenylpenta-1,4-dien-3-ol undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Ethoxy-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpenta-1,4-diyn-3-ol: Similar structure but with a diyn group instead of a dien group.

    4-Ethoxy-1-phenylbut-1-en-3-ol: Similar structure but with a buten backbone instead of a pentadien backbone.

Uniqueness

4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

649570-43-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-ethoxy-1-phenylpenta-1,4-dien-3-ol

InChI

InChI=1S/C13H16O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10,13-14H,2-3H2,1H3

InChI Key

CWKJEZBTEVAOIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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